molecular formula C7H5BrFNO2 B580007 2-Amino-6-bromo-3-fluorobenzoic acid CAS No. 1153974-98-1

2-Amino-6-bromo-3-fluorobenzoic acid

Cat. No.: B580007
CAS No.: 1153974-98-1
M. Wt: 234.024
InChI Key: VZFVWAWYEGYHJI-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring

Mechanism of Action

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.

Mode of Action

For instance, the amino group (-NH2) can act as a nucleophile in substitution reactions . The bromine atom can also be involved in reactions such as the Suzuki coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.

Result of Action

As a pharmaceutical intermediate, the effects of this compound would largely depend on the specific drug it’s used to synthesize .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-amino-3-fluorobenzoic acid, followed by purification to obtain the desired product. The reaction conditions often include the use of solvents such as ethanol and reagents like N-bromo-succinimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of substituted benzoic acids .

Scientific Research Applications

2-Amino-6-bromo-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-bromo-3-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications and research studies .

Properties

IUPAC Name

2-amino-6-bromo-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFVWAWYEGYHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656167
Record name 2-Amino-6-bromo-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153974-98-1
Record name 2-Amino-6-bromo-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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